

# Application Notes and Protocols for INY-05-040 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



## **Product Information**

Product Name: INY-05-040

- Mechanism of Action: Second-generation, potent, and selective pan-AKT protein degrader. It
  is a heterobifunctional degrader that links the catalytic AKT inhibitor GDC-0068 to a Von
  Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent
  proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] This
  degradation results in the sustained suppression of downstream AKT signaling pathways.
- Formulation: For in vivo studies in mice, INY-05-040 has been formulated in a vehicle solution consisting of 10% DMSO and 25% Kleptose.

## **Applications**

**INY-05-040** is a valuable tool for preclinical research in oncology, particularly for studying cancers with hyperactivated PI3K/AKT signaling pathways, such as certain types of breast cancer. It can be used to investigate the therapeutic potential of AKT degradation in vivo and to study the downstream effects of sustained AKT pathway inhibition.

## In Vivo Efficacy in a Murine Xenograft Model

Preclinical studies have demonstrated the in vivo efficacy of **INY-05-040** in a BT-474C breast cancer xenograft mouse model. The BT-474 cell line is characterized by the overexpression of



HER2 and activation of the PI3K/AKT pathway, making it a relevant model for studying AKT-targeted therapies.

**Quantitative Data Summary** 

| Parameter                   | INY-05-040                                                                                                                | GDC-0068<br>(comparator)            | INY-03-041<br>(comparator)                                                                                                | Vehicle<br>Control              |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Dosage                      | 25 mg/kg                                                                                                                  | 12.5 mg/kg                          | 25 mg/kg                                                                                                                  | Equivalent<br>volume            |
| Administration<br>Route     | Not explicitly stated, likely oral gavage or intraperitoneal injection                                                    | Not explicitly stated               | Not explicitly stated                                                                                                     | Not explicitly stated           |
| Dosing Schedule             | Daily for 4 days                                                                                                          | Daily for 4 days                    | Daily for 4 days                                                                                                          | Daily for 4 days                |
| Vehicle                     | 10% DMSO,<br>25% Kleptose                                                                                                 | 10% DMSO,<br>25% Kleptose           | 10% DMSO,<br>25% Kleptose                                                                                                 | 10% DMSO,<br>25% Kleptose       |
| Mouse Model                 | BT-474C breast cancer xenograft                                                                                           | BT-474C breast cancer xenograft     | BT-474C breast cancer xenograft                                                                                           | BT-474C breast cancer xenograft |
| Pharmacodynam<br>ic Effects | Potent reduction<br>in pan-AKT<br>levels;<br>Decreased<br>phosphorylation<br>of PRAS40<br>(Thr246) and S6<br>(Ser240/244) | Suppression of downstream signaling | Potent reduction<br>in pan-AKT<br>levels;<br>Decreased<br>phosphorylation<br>of PRAS40<br>(Thr246) and S6<br>(Ser240/244) | No significant<br>change        |

Note: While the referenced study mentions pharmacokinetic and pharmacodynamic data in supplementary tables (S1-S4), this information was not publicly accessible.

# **Experimental Protocols BT-474C Xenograft Mouse Model Protocol**



This protocol outlines the procedure for establishing a BT-474C xenograft model and the subsequent administration of **INY-05-040**.

#### Materials:

- BT-474C human breast cancer cells
- Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
- Matrigel (Corning)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Syringes (1 mL) and needles (27-gauge)
- Calipers
- INY-05-040
- Vehicle solution (10% DMSO, 25% Kleptose)

### Procedure:

- Cell Culture: Culture BT-474C cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation for Injection:
  - Aspirate the culture medium and wash the cells with PBS.
  - Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
  - Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10<sup>7</sup> cells/mL. Keep the cell suspension on ice.
- Tumor Cell Implantation:



- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- $\circ$  Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week.
     The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Randomization and Treatment:
  - When the average tumor volume reaches approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle control, INY-05-040 25 mg/kg).
  - Prepare a fresh formulation of INY-05-040 in the vehicle solution on each day of dosing.
  - Administer the prepared solution to the mice according to the dosing schedule (25 mg/kg, daily for 4 days). The administration route should be consistent across all groups (e.g., oral gavage or intraperitoneal injection).
- Pharmacodynamic Analysis:
  - At the end of the treatment period, euthanize the mice.
  - Excise the tumors for downstream analysis, such as Western blotting to assess the levels
    of total AKT, phosphorylated PRAS40, and phosphorylated S6.

# Visualizations Signaling Pathway of INY-05-040





Click to download full resolution via product page

Caption: Mechanism of INY-05-040 induced AKT degradation and downstream signaling.



## **Experimental Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for INY-05-040 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371434#iny-05-040-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com